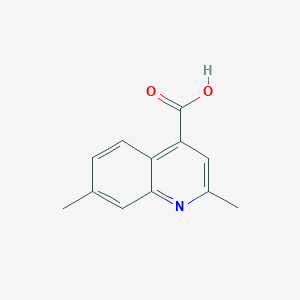

2,7-Dimethylquinoline-4-carboxylic acid

描述

Significance of the Quinoline (B57606) Core in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of chemical biology and medicinal chemistry. chempap.orgnih.govresearchgate.net Its rigid structure and ability to participate in various non-covalent interactions make it a privileged pharmacophore in drug discovery. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking and hydrophobic interactions with biological targets. This versatility has led to the development of a wide array of quinoline-based compounds with diverse and potent biological activities. researchgate.net

Historically, the significance of the quinoline core is exemplified by quinine, an alkaloid isolated from cinchona bark, which has been a crucial antimalarial agent for centuries. Modern medicinal chemistry has expanded on this legacy, with synthetic quinoline derivatives finding applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly adaptable template for the design of novel therapeutics.

Overview of Quinoline-4-carboxylic Acid Derivatives as Research Targets

Within the broad family of quinoline derivatives, those bearing a carboxylic acid group at the 4-position have garnered significant attention from the research community. The presence of the carboxylic acid moiety introduces a key functional group that can act as a hydrogen bond donor and acceptor, as well as a metal chelator. This group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility and ability to interact with biological targets.

Quinoline-4-carboxylic acid derivatives have been investigated for a range of therapeutic applications. For instance, they have been explored as inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for anticancer and anti-inflammatory therapies. nih.gov Furthermore, their structural similarity to kynurenic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor antagonist, has prompted research into their potential as neuroprotective agents. The synthetic accessibility of these compounds, often through classic reactions like the Doebner and Pfitzinger syntheses, further enhances their appeal as research targets. researchgate.net

Specific Research Focus on 2,7-Dimethylquinoline-4-carboxylic Acid and Related Analogues

While the broader class of quinoline-4-carboxylic acids is well-studied, specific research on This compound is less prevalent in publicly accessible literature. However, its structural features suggest potential areas of scientific interest. The methyl groups at the 2- and 7-positions can influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins.

Research on closely related analogues, such as 2-styrylquinolines and other substituted quinoline-4-carboxylic acids, has shown promising results in areas like cancer research, where they have been evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The study of analogues provides valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of new molecules with improved potency and selectivity. The exploration of compounds like This compound and its analogues is crucial for expanding the chemical space of potential therapeutic agents and for a deeper understanding of the biological roles of quinoline-containing molecules.

Structure

3D Structure

属性

IUPAC Name |

2,7-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCQYBHJLONXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586122 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892674-22-5 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Quinoline-4-carboxylic Acid Scaffolds

Classical name reactions remain fundamental in the synthesis of quinoline-4-carboxylic acids, offering reliable and well-documented routes to this important class of compounds.

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net For the specific synthesis of 2,7-dimethylquinoline-4-carboxylic acid, the reaction would utilize 5-methylisatin (B515603) and methyl ethyl ketone (butan-2-one).

The reaction mechanism commences with the hydrolysis of the amide bond in 5-methylisatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with methyl ethyl ketone. A crucial aspect of using an unsymmetrical ketone like methyl ethyl ketone is the potential for the formation of two regioisomeric products. The reaction can proceed via the enolate formed from either the methyl or the methylene (B1212753) group of the ketone. Condensation at the methyl group leads to the desired this compound, while condensation at the methylene group would result in the formation of 7-methyl-2-ethylquinoline-4-carboxylic acid. The regioselectivity of the Pfitzinger reaction with unsymmetrical ketones is influenced by both steric and electronic factors. Generally, the reaction tends to favor the formation of the more substituted, thermodynamically more stable product.

A general procedure for a Pfitzinger reaction involves refluxing a solution of the isatin derivative and the ketone with a base like potassium hydroxide in a solvent such as ethanol (B145695) for several hours. jocpr.comui.ac.idijsr.net After the reaction, acidification of the mixture precipitates the quinoline-4-carboxylic acid product.

A variation of this method involves the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Pfitzinger Reaction for this compound

| Reactant 1 | Reactant 2 | Key Reagent | Product |

| 5-Methylisatin | Methyl ethyl ketone | Base (e.g., KOH) | This compound |

The Doebner reaction provides an alternative and versatile three-component approach to quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org To synthesize this compound, the reactants would be m-toluidine, acetaldehyde, and pyruvic acid.

The exact mechanism of the Doebner reaction is not definitively established, with two primary proposals. wikipedia.org One pathway suggests an initial aldol (B89426) condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism posits the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org The use of anilines with electron-donating groups, such as m-toluidine, has been reported to be favorable for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives.

A related strategy is the Doebner-von Miller reaction, which is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. scispace.com

Table 2: Doebner Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| m-Toluidine | Acetaldehyde | Pyruvic acid | This compound |

Novel Synthetic Routes and Advanced Methodologies

In recent years, advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline (B57606) derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov Both the Pfitzinger and Doebner reactions can be adapted for microwave-assisted synthesis. imist.maresearchgate.netresearchgate.net For instance, the Doebner synthesis of 2-phenylquinoline-4-carboxylic acids has been successfully carried out under microwave irradiation, with reaction times as short as 0.5 to 3 minutes. researchgate.netresearchgate.net This suggests that the synthesis of this compound could also be significantly accelerated using this technology. The use of microwave heating in these reactions often allows for solvent-free conditions or the use of greener solvents, contributing to the sustainability of the process. nih.govimist.ma

Table 3: Comparison of Conventional vs. Microwave-Assisted Doebner Reaction (Illustrative)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes researchgate.net |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Often Improved researchgate.net |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in quinoline synthesis is an active area of research. nih.gov While the Suzuki reaction is most commonly used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, palladium catalysis can also be employed in the construction of the quinoline ring itself.

One approach involves the palladium-catalyzed annulation of o-alkenylanilines with alkynes, which can lead to the formation of substituted quinolines. organic-chemistry.org For the synthesis of a carboxylic acid derivative, the alkyne precursor would need to bear a carboxyl group or a precursor to it. Another strategy is the palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines, which has been used to synthesize fused tricyclic 2-quinolones. nih.gov These methods offer a high degree of control over the substitution pattern of the resulting quinoline ring. The Suzuki coupling itself is more frequently employed to further functionalize a pre-synthesized quinoline core, for instance, by introducing an aryl or other group at a halogenated position.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of quinoline synthesis, this translates to the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.comtandfonline.com

A significant green approach is the use of water as a solvent for reactions like the Doebner synthesis. tandfonline.comtandfonline.com Modified Doebner reactions have been developed using water and ethylene (B1197577) glycol as a dual green solvent system, with p-toluenesulfonic acid as a catalyst, leading to high yields and shorter reaction times, especially for anilines with electron-donating groups. tandfonline.comtandfonline.com The use of sodium pyruvate (B1213749) instead of pyruvic acid can also be a more cost-effective and environmentally friendly choice. tandfonline.comtandfonline.com

Furthermore, the development of heterogeneous and reusable catalysts, such as iron-based nanoparticles, is a key area of green quinoline synthesis. tandfonline.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. The use of microwave irradiation, as mentioned earlier, also aligns with the principles of green chemistry by reducing energy consumption and reaction times. imist.ma

Table 4: Green Chemistry Principles in Quinoline Synthesis

| Principle | Application in Quinoline Synthesis |

| Benign Solvents | Use of water or water/ethylene glycol mixtures tandfonline.comtandfonline.com |

| Catalysis | Use of reusable catalysts like p-toluenesulfonic acid or nanoparticles tandfonline.comtandfonline.com |

| Energy Efficiency | Microwave-assisted reactions to reduce time and energy imist.ma |

| Atom Economy | One-pot multicomponent reactions like the Doebner synthesis tandfonline.comtandfonline.com |

Derivatization Strategies of the this compound Core

The derivatization of the this compound core is a key strategy to modulate its properties. These derivatizations can be broadly categorized into modifications at the carboxylic acid group, substitutions on the quinoline ring, and the formation of hydrazide-hydrazone analogues.

Modifications at the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid functional group at the 4-position of the 2,7-dimethylquinoline (B1584490) scaffold is a prime site for chemical modification, readily undergoing reactions such as esterification and amide bond formation. These transformations are fundamental in medicinal chemistry for altering parameters like solubility, metabolic stability, and receptor-binding interactions.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed.

Another effective method for esterification, particularly for more sensitive substrates or when milder conditions are required, is the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active intermediate that is readily attacked by the alcohol. This method is advantageous as it can often be performed at room temperature and can suppress the formation of side products.

| Reaction | Reagents and Conditions | Product |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic Acid (e.g., H₂SO₄), Heat | Alkyl 2,7-dimethylquinoline-4-carboxylate |

| Steglich Esterification | Alcohol, DCC, Catalytic DMAP, Aprotic Solvent (e.g., Dichloromethane) | Alkyl 2,7-dimethylquinoline-4-carboxylate |

Amide Formation:

The synthesis of amides from this compound is a crucial transformation for introducing a diverse range of substituents. Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,7-dimethylquinoline-4-carbonyl chloride is then reacted with a primary or secondary amine to furnish the desired amide.

Alternatively, a wide variety of peptide coupling reagents can be employed for the direct formation of amides from the carboxylic acid and an amine under milder conditions. These reagents, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with the amine. This approach offers high yields and is compatible with a broad range of functional groups.

| Reaction | Reagents and Conditions | Product |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH), Base (e.g., Pyridine) | N,N-Disubstituted-2,7-dimethylquinoline-4-carboxamide |

| Peptide Coupling | Amine (R¹R²NH), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N,N-Disubstituted-2,7-dimethylquinoline-4-carboxamide |

Substitutions on the Quinoline Ring System

The quinoline ring of this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents and the reaction conditions. The pyridine (B92270) part of the quinoline ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic substitution is expected to occur on the benzene ring, at positions 5, 6, or 8. The presence of the two methyl groups at positions 2 and 7, which are electron-donating, will influence the regioselectivity of these reactions.

Nitration:

Nitration of the 2,7-dimethylquinoline ring system has been reported to occur on the benzene ring. For instance, the nitration of 2,7-dimethylquinoline with a mixture of nitric acid and sulfuric acid can lead to the introduction of a nitro group. The exact position of nitration can be influenced by the reaction conditions.

Halogenation:

Halogenation, such as bromination, can also be performed on the quinoline ring. The reaction of 2,7-dimethylquinoline with brominating agents, potentially in the presence of a Lewis acid catalyst, would be expected to yield bromo-substituted derivatives. The regioselectivity would be influenced by the directing effects of the methyl groups.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, the application of these reactions to quinoline systems can be challenging. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. This can often lead to low yields or require modified reaction conditions.

| Reaction | Typical Reagents | Potential Substitution Positions |

| Nitration | HNO₃, H₂SO₄ | 5, 6, or 8 |

| Bromination | Br₂, FeBr₃ | 5, 6, or 8 |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Generally difficult on quinoline ring |

Formation of Hydrazide-Hydrazone Derivatives and Analogues

A significant derivatization strategy for this compound involves its conversion into hydrazide-hydrazone derivatives. This class of compounds is of considerable interest due to their diverse biological activities.

The synthesis begins with the conversion of the carboxylic acid to its corresponding hydrazide, 2,7-dimethylquinoline-4-carbohydrazide. This is typically achieved by first esterifying the carboxylic acid, for example, to the methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

Once the 2,7-dimethylquinoline-4-carbohydrazide is obtained, it can be readily condensed with a variety of aldehydes and ketones to form the corresponding hydrazide-hydrazone derivatives. This reaction is usually carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. The diversity of commercially available aldehydes and ketones allows for the generation of a large library of hydrazone analogues with varied steric and electronic properties.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound ethyl ester | Hydrazine hydrate | Ethanol, Reflux | 2,7-Dimethylquinoline-4-carbohydrazide |

| 2,7-Dimethylquinoline-4-carbohydrazide | Aldehyde or Ketone | Ethanol, Catalytic Acid | 2,7-Dimethylquinoline-4-carbohydrazide-hydrazone derivative |

Biological Activity and Pharmacological Investigations

Anticancer Research and Cytotoxic Effects

There is no available scientific literature detailing the cytotoxic effects of 2,7-Dimethylquinoline-4-carboxylic acid on the specified cancer cell lines or its specificity against various cancer types.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HCT-116, MIA PaCa-2, Hep-G2)

No studies were found that investigated the effect of this compound on the cell proliferation or the induction of apoptosis in MCF-7, HCT-116, MIA PaCa-2, or Hep-G2 cancer cell lines. While other quinoline (B57606) derivatives have been evaluated for such activities, this specific compound has not been the subject of these investigations. nih.govnih.gov

Specificity against Various Cancer Types (e.g., breast, prostate, leukemia)

Research on the specific activity of this compound against breast, prostate, or leukemia cancer models is not present in the available literature. Studies on other quinoline-4-carboxylic acid derivatives have shown activity against various cancer types, including leukemia. nih.gov

Investigation of DNA Intercalation and Topoisomerase Inhibition

There are no published studies on the potential of this compound to act as a DNA intercalator or an inhibitor of topoisomerase enzymes. This is a mechanism of action for some other quinoline-based compounds, but it has not been investigated for the 2,7-dimethyl derivative.

Antimicrobial and Antifungal Activity

No specific data exists on the antimicrobial or antifungal properties of this compound.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

There are no available studies that have tested the efficacy of this compound against bacterial strains such as Staphylococcus aureus or Escherichia coli. While the quinoline scaffold is a known feature of some antibacterial agents, the activity of this specific derivative has not been reported. mdpi.comresearchgate.netresearchgate.net

Activity against Fungal Pathogens (e.g., Candida albicans)

The quinoline ring system is a core component of numerous natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities, including antifungal properties. patsnap.com Research into quinoline derivatives has demonstrated their potential against various fungal pathogens. For instance, certain Schiff's bases and carbothioamides derived from a 7,8-dimethylquinoline (B1340081) scaffold have shown marked activity against Aspergillus niger, Candida albicans, and Cryptococcus neoformans. patsnap.com

Specifically, compounds within the broader class of quinoline carboxylic acids have been identified as having significant antifungal effects. Studies on heterocycles fused onto a 4-oxoquinoline-3-carboxylic acid backbone revealed potent activity against C. albicans, with some derivatives showing a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL. nih.gov Furthermore, the combination of quinoline-chalcone derivatives with the established antifungal drug fluconazole (B54011) has been shown to produce a good inhibitory effect against C. albicans, including fluconazole-resistant strains. researchgate.net This combined approach was found to disrupt mitochondrial function and inhibit the formation of hyphae, a key virulence factor for C. albicans. researchgate.net These findings highlight the therapeutic potential of the quinoline carboxylic acid scaffold as a source for novel antifungal agents. nih.govfrontiersin.org

Mechanisms of Antimicrobial Action (e.g., interference with bacterial DNA replication and transcription)

The antimicrobial action of the quinoline class of compounds is well-established and primarily involves the disruption of essential bacterial DNA processes. nih.gov Many quinoline-based antibacterial agents, particularly the fluoroquinolones, function by targeting bacterial type II topoisomerases, namely DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds interfere with the cell's ability to replicate its DNA and transcribe genes, ultimately leading to cell death. nih.gov

Research into other related compounds has shown that they can also interfere with the DNA replication machinery. Some nonsteroidal anti-inflammatory drugs (NSAIDs) that possess antibacterial properties have been found to inhibit the Escherichia coli DNA polymerase III β subunit. This protein acts as a sliding clamp on the DNA, serving as a critical interaction hub for various proteins involved in DNA replication and repair. The inhibition of this component disrupts the replication process, demonstrating another pathway by which small molecules can exert an antibacterial effect by targeting DNA replication. The primary function of DNA ligase, which joins Okazaki fragments during lagging-strand synthesis, has also been identified as an essential and attractive target for novel antimicrobials. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

The 4-quinoline carboxylic acid scaffold is a recognized pharmacophore for the potent inhibition of Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme that catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway—the oxidation of dihydroorotate to orotate. As rapidly proliferating cells require a sufficient supply of nucleotides for DNA replication, the inhibition of DHODH leads to pyrimidine depletion, which in turn causes cell cycle arrest at the S-phase and halts cell growth. This mechanism has made DHODH an important therapeutic target. Structure-guided design efforts have led to the discovery of highly potent quinoline-based DHODH inhibitors, with some analogues exhibiting IC₅₀ values in the low nanomolar range.

Structural Basis of DHODH Binding (e.g., salt bridge formation, hydrogen bonding interactions)

The binding of 4-quinoline carboxylic acid derivatives to DHODH has been elucidated through high-resolution co-crystal structures. A key interaction involves the carboxylate group at the 4-position of the quinoline ring. This group forms a crucial salt bridge with the positively charged guanidinium (B1211019) group of an arginine residue (Arg136) in the enzyme's active site. Additionally, the carboxylate can participate in a hydrogen bond interaction with a nearby glutamine residue (Gln47).

Beyond these electrostatic interactions, the quinoline core and its substituents engage with a hydrophobic channel in the enzyme. This channel is lined with nonpolar residues such as Met43, Leu58, and Ala59. Structure-guided drug design has exploited this binding pocket by modifying the quinoline scaffold to form new, favorable interactions. For example, analogues have been designed to create novel hydrogen bonds, either directly or mediated by water molecules, with residues such as Thr63 and Tyr356, further enhancing the potency of the inhibitors.

Therapeutic Implications in Autoimmune Disorders and Cancer

The inhibition of DHODH and the subsequent depletion of pyrimidines provide a powerful therapeutic strategy for diseases characterized by rapid cell proliferation. This approach has been particularly exploited in the development of treatments for autoimmune disorders and various cancers. In autoimmune diseases, DHODH inhibitors can suppress the proliferation of lymphocytes, which are key drivers of the inflammatory response.

In oncology, DHODH inhibitors have demonstrated robust preclinical anticancer activity across a range of cancer types. By halting cell cycle progression, these inhibitors can directly stop tumor growth. Furthermore, DHODH inhibition can sensitize cancer cells to other therapies. The promise of this approach is underscored by the entry of DHODH inhibitors into clinical trials for several hematological cancers. The targeting of metabolic pathways essential for cell proliferation, such as pyrimidine synthesis, represents a significant avenue for the development of new cancer therapies.

Eukaryotic Initiation Factor 4A (eIF4A) Inhibition

Eukaryotic Initiation Factor 4A (eIF4A) is an ATP-dependent RNA helicase that is a critical component of the eIF4F complex, which drives cap-dependent translation. patsnap.com By unwinding the secondary structure in the 5'-untranslated region of messenger RNAs (mRNAs), eIF4A allows ribosomes to access the start codon and initiate protein synthesis. Many oncogenes that are crucial for tumor growth and proliferation are translated via this cap-dependent mechanism, making eIF4A an attractive target for cancer therapy. patsnap.com

Screening for inhibitors of eIF4A's ATPase activity has identified compounds built on a quinoline-4-carboxylic acid scaffold. One such hit, 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid, demonstrated the importance of this chemical class. Structure-activity relationship studies revealed that the carboxylic acid moiety is crucial for inhibitory activity, with docking studies suggesting it forms a salt bridge with Arg311 of eIF4A. Esterification of this carboxylic acid resulted in a significant loss of potency. This indicates that while the specific compound this compound has not been explicitly identified as an eIF4A inhibitor, its core structure is consistent with scaffolds known to inhibit this key enzyme in protein synthesis.

RNA-Competitive and ATP-Uncompetitive Inhibition Mechanisms

Currently, there is no specific research available that details the RNA-competitive and ATP-uncompetitive inhibition mechanisms of this compound.

Impact on mRNA Translation and Oncogenesis

Specific studies detailing the impact of this compound on mRNA translation and its role in oncogenesis have not been identified.

Cyclooxygenase (COX-1 and COX-2) Inhibition and Anti-inflammatory Effects

While the broader class of quinoline-4-carboxylic acid derivatives has been investigated for anti-inflammatory properties, specific data on the cyclooxygenase (COX-1 and COX-2) inhibitory activity of this compound is not available. Some studies have synthesized and evaluated 4-carboxyl quinoline derivatives with different substitutions as selective COX-2 inhibitors, suggesting that the quinoline-4-carboxylic acid scaffold can be a basis for developing anti-inflammatory agents. For instance, derivatives with substituents at the C-7 and C-8 positions have been a focus of such research. One study did note that quinoline-4-carboxylic acid itself exhibited "impressively appreciable anti-inflammation affinities".

Other Enzyme Targets and Metabolic Pathway Modulation

There is no specific information available on other enzyme targets or the modulation of metabolic pathways directly by this compound. Research on analogous compounds suggests that the quinoline scaffold can be modified to target various enzymes.

Anti-inflammatory Properties

General anti-inflammatory properties have been attributed to the quinoline-4-carboxylic acid class of compounds.

Inhibition of Pro-inflammatory Mediators (e.g., nitric oxide, prostaglandins)

Specific data on the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins (B1171923) by this compound is not currently available.

Modulation of Immune Responses

A study on a prenylated quinolinecarboxylic acid derivative demonstrated its ability to suppress immune responses. However, specific information regarding the immunomodulatory effects of this compound is not documented.

Antimalarial and Antiparasitic Potential

The therapeutic potential of quinoline-4-carboxylic acids extends to various parasitic diseases, including malaria and leishmaniasis. nih.govrsc.org One of the key mechanisms of action for this class of compounds is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov By depleting the parasite's supply of pyrimidines, these inhibitors halt cell cycle progression and growth. nih.gov

Beyond malaria, quinoline-4-carboxylic acids have demonstrated significant antiparasitic activity against other protozoa, such as Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.netnih.gov In a study evaluating a series of quinoline-4-carboxylic acid derivatives for their antileishmanial properties, the compounds were tested against L. donovani promastigotes. researchgate.net Among the tested analogues, 2-methylquinoline-4-carboxylic acid (Q1), a close structural relative of this compound, was identified as the most potent compound. researchgate.net This highlights the potential of the 2-substituted quinoline-4-carboxylic acid scaffold as a promising starting point for the development of new antileishmanial agents. researchgate.net

| Compound ID | Substituents | Antileishmanial Activity (IC₅₀ in µg/mL) vs. 𝐿. 𝑑𝑜𝑛𝑜𝑣𝑎𝑛𝑖 |

|---|---|---|

| Q1 | 2-CH₃ | 4.2 |

| Q4 | 2-CH₃, 6-Br | 21.8 |

| Q5 | 2-CH₃, 6-Cl | 15.6 |

| Q12 | 2-Phenyl, 6-Cl | 56.2 |

Table 1: Antileishmanial activity of selected quinoline-4-carboxylic acid derivatives against 𝐿. 𝑑𝑜𝑛𝑜𝑣𝑎𝑛𝑖 promastigotes. Data sourced from Abdelwahid et al. (2019). researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline core. Structure-Activity Relationship (SAR) studies have identified several key structural regions that are critical for potency and target interaction. nih.gov

SAR investigations have established three principal regions on the quinoline-4-carboxylic acid scaffold where specific substitutions are required for potent biological activity, particularly as DHODH inhibitors. nih.gov These regions are:

The C2 position, which requires bulky and hydrophobic substituents for optimal activity. nih.gov

The C4 position, which has a strict requirement for a carboxylic acid group. nih.gov

The benzo portion of the quinoline ring (positions C5-C8), where appropriate substitutions can modulate activity. nih.gov

For instance, at the C2 position, replacing a simple phenyl ring with a more complex bi-aryl group can significantly enhance inhibitory potency against DHODH. nih.gov The electronic properties of substituents also play a role; adding an electron-donating methoxy (B1213986) group to a pendant pyridine (B92270) ring at the C2 position was shown to improve potency in both enzymatic and cell-based assays. nih.gov Furthermore, the introduction of a methyl group at the C3 position can increase potency, which is thought to be a result of limiting the conformational freedom of the C2 substituent, thereby reducing the entropic penalty upon binding to the target enzyme. nih.gov

| Compound | C2-Substituent | C3-Substituent | DHODH Inhibition (IC₅₀ in µM) |

|---|---|---|---|

| Analog A | 2'-pyridyl | H | >100 |

| Analog B | 2'-methoxypyridin-3'-yl | H | 0.899 |

| Analog C | 4'-bromophenyl | H | 2.77 |

| Analog D | 4'-bromophenyl | CH₃ | 0.235 |

Table 2: Influence of C2 and C3 substituents on the potency of quinoline-4-carboxylic acid derivatives as DHODH inhibitors. Data adapted from Hvastkovs et al. (2022). nih.gov

The carboxylic acid moiety at the C4 position is an essential pharmacophore for this class of compounds and is critical for target binding. nih.govnih.gov Crystallographic studies of DHODH in complex with quinoline-4-carboxylic acid inhibitors reveal that the carboxylate group acts as a key anchor within the enzyme's active site. nih.gov It forms a crucial salt bridge with a positively charged arginine residue (R136) and also participates in a hydrogen bond interaction with a glutamine residue (Q47). nih.gov These interactions firmly secure the inhibitor in the binding pocket, highlighting the indispensable role of the C4-carboxylic acid group. nih.gov The conversion of this acid group to its corresponding methyl ester results in an inactive compound in enzymatic assays, further confirming the necessity of the free carboxylic acid for direct enzyme inhibition. nih.gov

While specific SAR studies focusing exclusively on the 2,7-dimethyl substitution pattern are not extensively detailed, the impact of methyl groups at these individual positions can be inferred from existing research. The C2 position is a critical determinant of potency, with substitutions directly influencing interaction within a hydrophobic channel of target enzymes like DHODH. nih.govnih.gov Research has shown that a C2-methyl substituted analogue (2-methylquinoline-4-carboxylic acid) is the most active compound against L. donovani in a series of related derivatives, demonstrating the positive contribution of a small alkyl group at this position. researchgate.net

The C7 position is part of the benzo portion of the quinoline ring, which is also recognized as a key area for modification to enhance biological activity. nih.gov The position of substituents on this ring can significantly affect potency; for example, studies on other quinoline derivatives have shown that a methyl group at C5 confers more potent anticancer activity than one at C6, indicating that the precise placement of methyl groups on the benzo ring is crucial for bioactivity. biointerfaceresearch.com Therefore, the 2,7-dimethyl substitution pattern in this compound likely modulates its biological profile through a combination of a favorable hydrophobic interaction at the C2 position and electronic or steric effects imparted by the C7-methyl group on the benzo ring.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline-4-carboxylic acid derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

Research on related 2-aryl-quinoline-4-carboxylic acid derivatives has identified key interactions that are likely relevant for 2,7-dimethylquinoline-4-carboxylic acid. The carboxylate group at the 4-position is a crucial pharmacophore, often forming salt bridges or hydrogen bond interactions with positively charged or polar residues in the protein's active site, such as Arginine (R) and Glutamine (Q). For instance, in studies targeting Dihydroorotate (B8406146) Dehydrogenase (DHODH), the carboxylate forms a salt bridge with an arginine residue (R136). nih.gov The quinoline (B57606) core itself typically engages in hydrophobic interactions with nonpolar residues like Leucine (L), Alanine (A), and Proline (P). nih.gov

Docking studies on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors revealed specific binding patterns within the enzyme's active site. frontiersin.orgnih.gov Similarly, when quinoline derivatives were docked against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), specific interactions within the ATP and allosteric binding sites were observed, highlighting the structural requirements for anticancer activity. researchgate.net The methyl groups at the 2 and 7 positions of this compound would be expected to occupy hydrophobic pockets within a target binding site, potentially enhancing binding affinity through van der Waals forces.

Table 1: Representative Protein-Ligand Interactions for Quinoline-4-Carboxylic Acid Scaffolds

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | R136, Q47, M43, L58, A59 | Salt Bridge, H-Bond, Hydrophobic | nih.gov |

| P-glycoprotein (ABCB1) | Not specified | H-Bond, Hydrophobic | nih.govnih.gov |

| SIRT3 | Not specified | Specific binding pattern | frontiersin.orgnih.gov |

| EGFR / HER2 | Not specified | Interaction with ATP/allosteric sites | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been successfully developed for various series of quinoline-4-carboxylic acid derivatives to predict their biological activities. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Both 2D and 3D descriptors are employed, calculated using software like MOE (Molecular Operating Environment). nih.govresearchgate.net

For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives acting as P-glycoprotein inhibitors, QSAR models were developed using machine learning methods such as k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB). nih.govnih.gov These models demonstrated high predictive quality, with a GB-based model achieving a coefficient of determination (R²) of 95%. nih.gov Another study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication resulted in a highly predictive partial least squares (PLS) model with a squared correlation coefficient (r²) of 0.913 for the training set and 0.889 for the test set. researchgate.net These models help in understanding the structural features essential for activity and in designing new, more potent derivatives. nih.gov

Lipophilicity, often expressed as logP, is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For quinoline derivatives, lipophilicity plays a significant role in their biological response.

Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring significantly impact activity. The nature and position of these substituents can modulate the molecule's lipophilicity and electronic properties. mdpi.com For example, in a series of DHODH inhibitors, it was noted that the binding pocket is primarily nonpolar, thus requiring lipophilic moieties for effective interaction. nih.gov However, excessively high lipophilicity can lead to poor solubility and other undesirable properties. The introduction of specific groups, like a C3 methyl substituent, was found to potentially limit conformational freedom and improve aqueous solubility. nih.gov The electronic effects of substituents, such as electron-withdrawing or electron-donating groups, also influence potency, though the correlation is not always straightforward and can be coupled with steric and lipophilic factors. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations provide insights into properties such as the distribution of electron density, molecular orbital energies, and chemical reactivity descriptors.

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to determine various quantum chemical parameters. nih.govresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net

Other calculated properties include chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ), which help in understanding the molecule's stability and reactivity. nih.govrsc.org These theoretical calculations can also be used to predict vibrational frequencies and electronic spectra, which can then be compared with experimental data to validate the computational model. mdpi.comnih.gov

Table 2: Key Parameters from DFT Calculations of Quinoline Derivatives

| Parameter | Symbol | Significance | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | researchgate.net |

| LUMO Energy | ELUMO | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | ΔE | Chemical reactivity, stability | researchgate.net |

| Chemical Hardness | η | Resistance to change in electron distribution | nih.govrsc.org |

| Chemical Softness | S | Reciprocal of hardness | nih.govrsc.org |

| Electronegativity | χ | Power to attract electrons | nih.govrsc.org |

Molecular Dynamics (MD) Simulations for Binding Conformation Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of the ligand-protein complex, MD simulations allow for the analysis of the complex's dynamic behavior and stability in a simulated physiological environment.

For quinoline derivatives, MD simulations have been used to validate docking poses and assess the stability of the ligand within the protein's binding site. researchgate.netfrontiersin.org By simulating the complex for nanoseconds, researchers can observe conformational changes in both the ligand and the protein, ensuring that the interactions predicted by docking are maintained over time. mdpi.com Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.com This detailed conformational analysis helps to confirm the binding mode and provides a more accurate understanding of the ligand-protein interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological activity. These models serve as 3D queries for searching large compound databases in a process called virtual screening to identify new potential drug candidates.

For 2-aryl-4-quinoline carboxylic acid analogs, a 4-point pharmacophore model (ARRR_1) was developed, consisting of one hydrogen bond acceptor and three aromatic rings, which was deemed crucial for their activity as DHODH inhibitors. physchemres.org Such models are generated based on a set of active compounds and validated for their ability to distinguish active molecules from inactive ones. physchemres.org Once a reliable pharmacophore model is established, it can be used to screen virtual libraries of compounds to find novel molecules that match the pharmacophoric features and are therefore likely to be active. This approach has been applied to various quinoline derivatives to discover new inhibitors for targets like Leishmania major N-myristoyltransferase (LmNMT). frontiersin.orgnih.gov Virtual screening, often combined with molecular docking, is a cost-effective strategy to prioritize compounds for synthesis and biological testing. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not widely reported, analysis of closely related quinoline-4-carboxylic acid derivatives allows for a detailed prediction of its solid-state behavior. X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

In the solid state, this compound is expected to exhibit significant hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the quinoline nitrogen atom can also act as a hydrogen bond acceptor. This facilitates the formation of robust intermolecular hydrogen bonds, which are fundamental to the crystal packing.

A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. However, in quinoline-4-carboxylic acids, a strong O-H···N hydrogen bond between the carboxylic acid proton and the quinoline nitrogen of an adjacent molecule is also highly probable rsc.org. This interaction often dictates the primary supramolecular assembly. The crystal packing is further stabilized by weaker C-H···O interactions and π-π stacking of the quinoline ring systems, which are common in aromatic compounds hmdb.ca. The presence of the two methyl groups at the 2- and 7-positions will influence the steric hindrance and the efficiency of the crystal packing, potentially leading to variations in the supramolecular arrangement compared to the unsubstituted parent compound.

The propensity of this compound to form hydrogen bonds makes it an excellent building block for supramolecular chemistry. The protonation of the quinoline nitrogen by the carboxylic acid can lead to the formation of zwitterionic structures in the solid state, or it can readily form salts with various anions . The crystal structures of such salts are often governed by a network of N-H···O, O-H···O, and C-H···O hydrogen bonds, creating complex one-, two-, or three-dimensional supramolecular architectures .

The interaction with different counter-ions can significantly alter the crystal packing and the resulting physicochemical properties of the material, such as solubility and melting point. The formation of co-crystals with other organic molecules is another avenue for creating novel supramolecular assemblies with tailored properties.

Spectroscopic Methodologies for Structural and Electronic Insights

Spectroscopic techniques are crucial for confirming the structure of this compound and for probing its electronic environment, both in solution and in the solid state.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound in solution. The chemical shifts provide information about the electronic environment of each nucleus, and coupling constants can help determine the connectivity of atoms.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The methyl groups will give rise to singlets in the upfield region (around 2.5-3.0 ppm). The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm) and its signal may disappear upon addition of D₂O due to proton exchange libretexts.org.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons of the quinoline ring (in the 110-150 ppm range), and the methyl carbons (in the aliphatic region, typically 20-30 ppm).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 | ~118 |

| H5 | ~8.0 | ~128 |

| H6 | ~7.6 | ~126 |

| H8 | ~7.8 | ~129 |

| 2-CH₃ | ~2.7 | ~25 |

| 7-CH₃ | ~2.5 | ~22 |

| 4-COOH | >10 (broad) | ~170 |

| C2 | - | ~158 |

| C4 | - | ~145 |

| C4a | - | ~125 |

| C7 | - | ~138 |

| C8a | - | ~148 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the quinoline ring.

The most prominent feature is a very broad O-H stretching band from the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹ libretexts.org. This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxyl group gives a strong, sharp absorption band, usually between 1700 and 1725 cm⁻¹ for hydrogen-bonded dimers libretexts.org. Conjugation with the quinoline ring may shift this absorption to a slightly lower wavenumber. The spectrum will also display C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹, and a series of characteristic C=C and C=N stretching vibrations for the quinoline ring in the 1400-1650 cm⁻¹ region. C-O stretching and O-H bending vibrations from the carboxylic acid group are also expected in the fingerprint region (below 1400 cm⁻¹).

The table below lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretching | 2500-3300 | Strong, Broad |

| C-H (Aromatic/Methyl) | Stretching | 3000-3100 / 2850-2960 | Medium |

| C=O (Carboxylic acid) | Stretching | 1700-1725 | Strong |

| C=C, C=N (Quinoline) | Stretching | 1400-1650 | Medium to Strong |

| C-O (Carboxylic acid) | Stretching | 1210-1320 | Medium |

| O-H (Carboxylic acid) | Bending | 920-950 | Medium, Broad |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system.

Typically, quinoline and its derivatives exhibit two or three main absorption bands in the UV region. The presence of the carboxylic acid group and the methyl groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the parent quinoline molecule. The electronic interactions between the carboxyl group and the quinoline ring, particularly the potential for extended conjugation, will influence the energy of the electronic transitions. Carboxylic acids themselves have a weak n→π* transition at around 200-210 nm, which is often obscured by the much stronger π→π* transitions of the aromatic ring libretexts.org. The UV-Vis spectrum can be sensitive to the pH of the solution, as protonation or deprotonation of the molecule will alter the electronic structure and thus the absorption characteristics.

An in-depth examination of this compound reveals its significance in advanced chemical analysis and materials science. This article focuses on the compound's characterization through mass spectrometry and the intriguing luminescence properties of its related salts and derivatives.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Targets and Indications

The quinoline (B57606) core is associated with a diverse range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory effects. rsc.orgnih.gov For derivatives of 2,7-Dimethylquinoline-4-carboxylic acid, future research should aim to systematically explore novel therapeutic targets beyond these established areas.

Key Research Areas:

Oncology: While quinolines have been investigated as anticancer agents, new targets should be explored. researchgate.net For instance, certain quinoline-4-carboxylic acid derivatives have shown inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH), a promising target in cancer therapy. nih.govacs.org Research could focus on tailoring the 2,7-dimethyl substitution pattern to enhance potency and selectivity for specific cancer-related enzymes like sirtuins or kinases. frontiersin.orgnih.gov

Neurodegenerative Diseases: The role of quinoline derivatives in neurodegenerative diseases is an emerging field. Investigating the potential of this compound analogues to modulate pathways involved in conditions like Alzheimer's or Parkinson's disease could yield novel therapeutic leads.

Infectious Diseases: With rising antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. mdpi.com Screening derivatives against a broad panel of resistant pathogens could identify compounds with novel mechanisms of action. nih.gov The antimalarial potential, a classic indication for quinolines, should also be revisited to tackle drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

A study on related quinoline-4-carboxylic acids demonstrated significant antiproliferative activity against various cancer cell lines, suggesting a strong basis for further investigation into this therapeutic area. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the therapeutic potential, efficient and versatile synthetic methods are required to generate a diverse library of this compound analogues. While classical methods like the Doebner and Pfitzinger reactions are foundational, future efforts should focus on more advanced and sustainable strategies. nih.govresearchgate.net

Promising Synthetic Approaches:

Multi-Component Reactions (MCRs): These reactions, such as the Doebner hydrogen-transfer reaction, allow for the construction of the quinoline core in a single step from simple precursors, enhancing efficiency. acs.orgnih.gov

Transition-Metal Catalysis: Copper- or zinc-catalyzed cyclization and coupling reactions offer mild and highly regioselective routes to functionalized quinolines. nih.gov Techniques like the Suzuki cross-coupling can be used to introduce diverse substituents at various positions on the quinoline ring, which is crucial for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Employing environmentally friendly solvents like water or ethanol (B145695), using catalysts instead of stoichiometric reagents, and exploring microwave-assisted synthesis can make the production of these compounds more sustainable and efficient. nih.govresearchgate.net

Recent synthetic protocols have demonstrated the ability to produce complex, polysubstituted quinolines with high yields, providing a toolkit for creating novel analogues of the target compound. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. astrazeneca.comnih.gov These computational tools can be powerfully applied to the study of this compound derivatives.

Applications of AI/ML:

Predictive Modeling: AI models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activities, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel analogues before they are synthesized. astrazeneca.comnih.govjddtonline.info

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against computational models of biological targets to identify promising candidates for synthesis and biological testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially uncovering novel and highly potent structures that might not be conceived through traditional medicinal chemistry approaches.

By integrating AI and ML, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. astrazeneca.combpasjournals.commdpi.com

Investigation of Pharmacokinetic and Pharmacodynamic Properties

A critical step in translating a promising compound into a viable drug candidate is the thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. orientjchem.org For this compound derivatives, understanding how the body affects the drug (PK) and how the drug affects the body (PD) is essential.

Key Focus Areas for PK/PD Studies:

Metabolic Stability: Early assessment of how derivatives are metabolized is crucial. Studies using liver microsomes can identify metabolic liabilities and guide the design of more stable analogues. acs.org

Bioavailability and Distribution: Determining the extent to which these compounds are absorbed and distributed to target tissues is necessary to ensure they can reach their site of action in effective concentrations. orientjchem.org

Mechanism of Action: Elucidating the precise molecular mechanism by which active compounds exert their therapeutic effect is fundamental. This involves identifying the specific protein or pathway they interact with. For example, some quinoline antimalarials are known to interfere with heme polymerization in the parasite's food vacuole. nih.gov

Structure-Activity Relationship (SAR): Systematic modification of the this compound scaffold and correlation of these structural changes with biological activity will provide a roadmap for optimizing potency and selectivity. elsevierpure.com

Addressing Challenges in Efficacy and Selectivity of Quinoline-based Compounds

While the quinoline scaffold is privileged, it is not without its challenges. Issues such as drug resistance, off-target effects, and toxicity have limited the clinical success of some quinoline-based drugs. researchgate.netrsc.org Future research on this compound must proactively address these potential hurdles.

Strategies to Overcome Challenges:

Enhancing Selectivity: A primary goal is to design derivatives that potently interact with the desired therapeutic target while having minimal affinity for other proteins, particularly those known to cause adverse effects (e.g., hERG channel). nih.gov Structure-guided design and computational docking can be invaluable in this effort. nih.gov

Combating Drug Resistance: For indications like cancer and infectious diseases, understanding and overcoming resistance mechanisms is vital. One strategy is to develop hybrid molecules that combine the quinoline scaffold with another pharmacophore, potentially creating compounds with dual modes of action that are less susceptible to resistance. nih.govmdpi.com

Improving Pharmacological Profiles: Modifications to the quinoline scaffold can significantly alter properties like solubility and metabolic stability. orientjchem.org Nanotechnology-based formulations, such as nanoparticles or liposomes, could also be explored to improve drug delivery, enhance efficacy, and reduce toxicity. mdpi.comresearcher.life

By focusing on these challenges early in the discovery process, the likelihood of developing a safe and effective therapeutic agent based on the this compound structure can be greatly increased.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,7-Dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence product purity?

- Methodology : Classical synthetic protocols include the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) and Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid) . For example, substituting isatin with dimethyl-substituted precursors can yield the target compound. Reaction optimization involves adjusting pH (e.g., sodium acetate buffer), temperature (80–120°C), and solvent polarity to minimize side products like quinone derivatives .

- Key Data :

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Pfitzinger | 65–75 | 90–95 | Isatin, NaOAc |

| Skraup | 50–60 | 85–90 | Glycerol, H2SO4 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- NMR : Analyze and spectra for methyl group signals (δ 2.5–3.0 ppm for CH3) and carboxylic acid protons (δ 12–13 ppm). The quinoline ring protons appear as multiplet signals in δ 7.5–8.5 ppm .

- IR : Confirm carboxylic acid C=O stretching (~1700 cm) and O-H bonds (~2500–3500 cm) .

- MS : Molecular ion peak at m/z 215.2 (C) with fragmentation patterns matching methyl and quinoline groups .

Q. What preliminary biological screening approaches are suitable for evaluating this compound?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against E. coli and S. aureus .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

- Data Interpretation : Compare IC values with control compounds (e.g., cisplatin) and validate via dose-response curves.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

- Methodology :

- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., oxidation) by maintaining precise temperature and reagent stoichiometry .

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for accelerating cyclization steps .

- Byproduct Mitigation : Use HPLC to monitor intermediates and adjust pH to suppress quinone formation .

Q. How to resolve contradictions in spectral data between synthetic batches of this compound?

- Methodology :

- Comparative Analysis : Cross-validate NMR data with X-ray crystallography (e.g., monoclinic crystal system, space group P21/c) to confirm substituent positions .

- Advanced MS/MS : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to identify polymorphic variations .

Q. What computational methods are effective for predicting the reactivity and binding affinity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxylic acid group) .

- Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.1, high gastrointestinal absorption) .

Q. How do substituent modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 7-chloro or 6-fluoro derivatives) and compare MIC/IC values .

- Electron-Withdrawing Groups : Halogens increase lipophilicity and membrane permeability, enhancing antimicrobial potency .

- Data Table :

| Derivative | MIC (μg/mL) | IC (μM) |

|---|---|---|

| Parent Compound | 32 | 45 |

| 7-Chloro Derivative | 8 | 18 |

Q. What role does metal complexation play in enhancing the stability and activity of this compound?

- Methodology :

- Synthesis of Metal Complexes : React with transition metals (e.g., Cu, Zn) in ethanol/water mixtures at 60°C .

- Stability Studies : Use UV-Vis spectroscopy to monitor complex degradation under physiological conditions (pH 7.4, 37°C) .

- Enhanced Bioactivity : Metal chelation can improve DNA intercalation (e.g., Cu complexes show 2–3x higher anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。